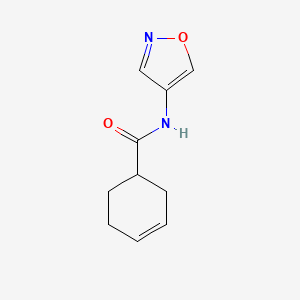

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

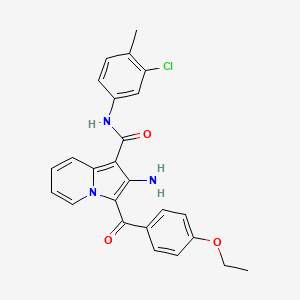

Synthesis Analysis

The synthesis of compounds with structures analogous to N-(isoxazol-4-yl)cyclohex-3-enecarboxamide typically involves strategic routes to incorporate the isoxazole ring onto the cyclohexene backbone. For example, the synthesis of isoxazoline-fused cyclic β-amino esters through regio- and stereo-selective 1,3-dipolar cycloaddition showcases a method that might be applicable to the synthesis of our compound of interest (Nonn et al., 2011).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic and crystallographic methods. For compounds similar to this compound, X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, revealing the geometry around the isoxazole ring and the cyclohexene backbone. Such analysis was conducted for related compounds, demonstrating the potential to determine the precise molecular geometry of our compound of interest (Zhao et al., 2014).

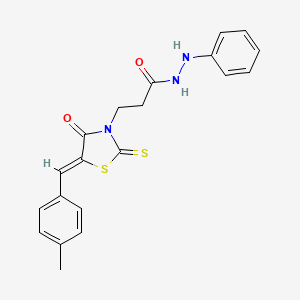

Chemical Reactions and Properties

Isoxazole compounds participate in various chemical reactions, highlighting the reactivity of the isoxazole moiety. The ability to undergo cycloaddition reactions, as well as reactions involving the nitrogen atom in the isoxazole ring, suggests that this compound may exhibit similar reactivity. For example, the gold-catalyzed [3+2] cycloaddition between ynamides and isoxazoles to form 2-aminopyrroles illustrates the type of chemical transformations that might be relevant (Xiao et al., 2015).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and stability under various conditions are essential for understanding the behavior of chemical compounds. While specific data for this compound is not readily available, analogous research on isoxazole derivatives provides a foundation for predicting these properties based on molecular structure and functional groups present.

Chemical Properties Analysis

The chemical properties of isoxazole-containing compounds, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the presence of the isoxazole ring. Studies on similar compounds, such as the synthesis and evaluation of isoxazole derivatives for their antioxidant and antimicrobial activities, offer insights into the chemical behavior that this compound might exhibit (Lokeshwari & Kumar, 2017).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial in understanding how compounds are processed within biological systems. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist with a complex chemical structure, were studied to determine its pharmacokinetics in humans. This research highlights the importance of analyzing how drugs are absorbed, distributed, metabolized, and excreted from the body, providing insights that could be relevant to the study of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide (Renzulli et al., 2011).

Novel Formulations

The development of novel drug formulations is another area of interest. Research on milk-based formulations for ionized and unionized lipophilic drugs exemplifies the exploration of new drug delivery systems. Such studies are essential for improving the bioavailability and pharmacokinetic properties of drugs, potentially applicable to compounds like this compound (Charkoftaki et al., 2010).

Nutritional Support and Absorption

In the field of nutrition and digestive health, research on enhancing fat absorption in patients with cystic fibrosis using in-line digestive cartridges illustrates the application of scientific advancements to improve patient outcomes. This type of research could inform studies on the absorption and bioavailability of compounds like this compound in clinical settings (Freedman et al., 2017).

Antiparasitic Treatment

Exploring the efficacy and safety of antiparasitic treatments, such as the study on nitazoxanide in children in Mexico, demonstrates the importance of identifying and validating effective treatments for parasitic infections. Research in this area could pave the way for the application of this compound in similar contexts (Diaz et al., 2003).

Environmental and Health Monitoring

Studies on the contamination status of persistent organochlorines in human breast milk from Japan illustrate the ongoing need to monitor and understand the impact of environmental pollutants on human health. Such research is crucial for the development of policies and practices to protect public health, potentially relevant to the study and regulation of compounds like this compound in environmental contexts (Kunisue et al., 2006).

Wirkmechanismus

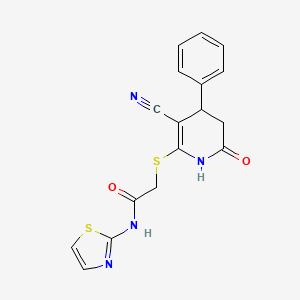

Target of Action

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biological targets . .

Mode of Action

Isoxazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, and interaction with receptors . The exact mode of action of this compound would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Isoxazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected by this compound would depend on its specific targets and the nature of its interaction with these targets.

Pharmacokinetics

Isoxazole derivatives have been found to possess good oral bioavailability and favorable pharmacokinetic profiles, making them promising candidates for drug development

Result of Action

Isoxazole derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects of this compound would depend on its specific targets and the nature of its interaction with these targets.

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of isoxazole derivatives can be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and thereby influence its interaction with its targets

Zukünftige Richtungen

Isoxazoles, including N-(isoxazol-4-yl)cyclohex-3-enecarboxamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic routes and exploring their potential applications in various fields .

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTJBLUEEPNUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)